3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
CAS No.: 1638771-93-3
Cat. No.: VC7874522
Molecular Formula: C20H26N2O5
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638771-93-3 |
|---|---|
| Molecular Formula | C20H26N2O5 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 7-O-benzyl 3-O-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
| Standard InChI | InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-11-15-9-21(10-16(12-22)17(15)23)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
| Standard InChI Key | CZTAMWNCYHUMJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)OCC3=CC=CC=C3 |
Introduction
3-Benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is a complex organic compound characterized by its bicyclic structure and the presence of both benzyl and tert-butyl groups. This unique arrangement contributes to its interesting chemical and physical properties, making it a valuable candidate for various synthetic applications. The compound has a molecular formula of C20H26N2O5 and a molecular weight of approximately 374.43 g/mol .
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O5 |
| Molecular Weight | 374.43 g/mol |
| CAS Number | 1638771-93-3 |
| Synonyms | 3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 9-oxo-, 7-(1,1-dimethylethyl) 3-(phenylmethyl) ester |
Synthesis and Preparation
The synthesis of 3-benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves multiple steps starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions using strong bases and solvents like dimethylformamide or tetrahydrofuran.
Biological Activity and Applications
The biological activity of this compound is linked to its interaction with specific molecular targets. Its bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This makes it a subject of interest for researchers looking to explore novel applications, particularly in drug design and development .
Research Findings and Future Directions
Research on 3-benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate highlights its potential in various scientific disciplines due to its unique structural features. Further studies are needed to fully explore its applications and to optimize its synthesis for industrial production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume